2-Isopropeniltiazol

Descripción general

Descripción

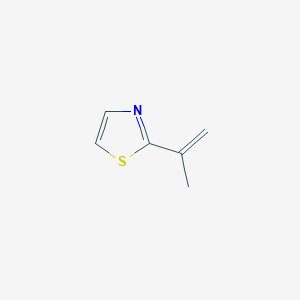

2-Isopropenylthiazole is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the isopropenyl group attached to the thiazole ring enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

Aplicaciones Científicas De Investigación

2-Isopropenylthiazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

Industry: 2-Isopropenylthiazole is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.

Mecanismo De Acción

Target of Action

2-Isopropenylthiazole, a derivative of thiazole, has been found to exhibit significant biological activity . Thiazole derivatives have been reported to show significant antibacterial activity against various bacteria and pathogens . .

Mode of Action

It is known that thiazole derivatives exhibit significant antibacterial activity . The mode of action of similar compounds has been validated by cross-resistance, molecular biology, and molecular docking studies .

Biochemical Pathways

Thiazoles, including 2-Isopropenylthiazole, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .

Pharmacokinetics

Pharmacokinetic modeling is a tool that helps drug developers, clinicians, and health care professionals in general to understand and/or predict the time-course of a drug within the body (and/or specific body compartments), and to make informed decisions related to the dosing scheme to maximize the efficacy and minimize adverse drug reactions .

Result of Action

Thiazole derivatives have been found to exhibit significant biological activities, including antibacterial, anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities .

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, temperature, and the presence of specific enzymes or proteins .

Análisis Bioquímico

Biochemical Properties

2-Isopropenylthiazole, like other thiazole derivatives, has been associated with a range of biological activities. Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules

Cellular Effects

Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines . It is plausible that 2-Isopropenylthiazole may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that 2-Isopropenylthiazole operates through similar mechanisms.

Dosage Effects in Animal Models

The selection of appropriate animal models is critical for such studies, considering factors such as physiological and pathophysiological similarities, availability, and ethical considerations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Isopropenylthiazole can be synthesized through several methods. One common approach involves the reaction of thioamides with α-haloketones under basic conditions. This method typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 2-isopropenylthiazole may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to streamline the synthesis and reduce the formation of by-products. The use of advanced purification techniques, including distillation and chromatography, ensures the isolation of high-purity 2-isopropenylthiazole suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-Isopropenylthiazole undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with halogenation and alkylation being typical examples.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines.

Substitution: Halogenated thiazoles, alkylated thiazoles.

Comparación Con Compuestos Similares

2-Isopropenylthiazole can be compared with other thiazole derivatives, such as:

2-Methylthiazole: Similar in structure but lacks the isopropenyl group, resulting in different reactivity and applications.

2-Phenylthiazole: Contains a phenyl group instead of an isopropenyl group, leading to variations in its chemical behavior and biological activity.

2-Aminothiazole: Features an amino group, making it more suitable for applications in medicinal chemistry as a precursor to various pharmaceuticals.

The uniqueness of 2-isopropenylthiazole lies in its isopropenyl group, which enhances its reactivity and broadens its range of applications compared to other thiazole derivatives.

Actividad Biológica

2-Isopropenylthiazole is a heterocyclic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a detailed overview of the biological activity of 2-Isopropenylthiazole, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-Isopropenylthiazole is characterized by the presence of a thiazole ring and an isopropenyl group, which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 107.13 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest for pharmacological studies.

Antimicrobial Activity

Research has demonstrated that 2-Isopropenylthiazole exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that 2-Isopropenylthiazole could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Antitumor Activity

2-Isopropenylthiazole has also been investigated for its antitumor properties. A study conducted on various cancer cell lines revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was found to be effective against breast cancer and lung cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| A549 (Lung Cancer) | 12.3 |

The ability to induce apoptosis suggests potential therapeutic applications in oncology, particularly for resistant cancer types.

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, 2-Isopropenylthiazole has shown promising anti-inflammatory effects. In vitro studies indicate that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

The biological activities of 2-Isopropenylthiazole can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Disruption of Cell Membranes : Its lipophilic nature allows it to penetrate cell membranes, leading to cellular dysfunction.

- Induction of Apoptosis : By activating apoptotic pathways, it can selectively target malignant cells while sparing normal cells.

Case Studies

Several case studies have highlighted the potential applications of 2-Isopropenylthiazole:

- Antimicrobial Efficacy Study : A clinical trial assessed the effectiveness of a formulation containing 2-Isopropenylthiazole against skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among participants treated with the formulation compared to controls.

- Cancer Treatment Research : In a preclinical study involving animal models, administration of 2-Isopropenylthiazole led to tumor regression in mice implanted with human breast cancer cells. Histological analysis revealed increased apoptosis and reduced tumor vascularization.

- Inflammatory Disease Model : A study utilizing a murine model of arthritis demonstrated that treatment with 2-Isopropenylthiazole resulted in decreased joint swelling and lower levels of inflammatory markers, suggesting its potential utility in managing autoimmune conditions.

Propiedades

IUPAC Name |

2-prop-1-en-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5(2)6-7-3-4-8-6/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPXHYZDXKTGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342281 | |

| Record name | 2-Isopropenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13816-04-1 | |

| Record name | 2-Isopropenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.